molecular formula C10H9BrN4 B2650670 7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1820704-74-2

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No.: B2650670
CAS No.: 1820704-74-2
M. Wt: 265.114
InChI Key: RQJWGWNUIXIROR-UHFFFAOYSA-N
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Description

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1820666-73-6) is a brominated benzotriazole derivative featuring a propyl substituent at the 1-position, a bromine atom at the 7-position, and a cyano group at the 5-position. Its molecular formula is C₉H₇BrN₄, with a molar mass of 267.09 g/mol (calculated from constituent atomic masses).

Properties

IUPAC Name

7-bromo-1-propylbenzotriazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4/c1-2-3-15-10-8(11)4-7(6-12)5-9(10)13-14-15/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJWGWNUIXIROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2Br)C#N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, alkylation, and cyanation processes, often optimized for yield and purity. These methods typically employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Various substituted benzotriazole derivatives.

    Reduction: Amines, aldehydes.

    Oxidation: Carboxylic acids, ketones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile is C7H3BrN4C_7H_3BrN_4 with a molecular weight of approximately 223.03 g/mol. The compound features a benzotriazole moiety with a bromine atom at the 7-position and a cyano group at the 5-position, enhancing its reactivity and potential therapeutic applications.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in:

  • Coordination Chemistry : The benzotriazole ring can form coordination complexes with metal ions, influencing various chemical reactions.
  • Organic Synthesis : It acts as an intermediate in the synthesis of other complex organic molecules.

The compound exhibits notable biological activities, particularly in antimicrobial and anticancer research:

  • Antimicrobial Properties : In vitro studies have demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5–25 μg/mL
Escherichia coli25 μg/mL
Bacillus subtilis20 μg/mL

These findings indicate that the compound can inhibit both Gram-positive and Gram-negative bacteria effectively .

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values ranging from 2.26 to 7.46 μmol/L against esophageal and hepatocellular cancer cell lines .

Medical Applications

Due to its structural similarities to bioactive compounds, there is ongoing exploration into the potential of this compound for drug development. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .

Industrial Applications

In industrial settings, this compound is utilized as:

  • Corrosion Inhibitor : It provides protective measures against corrosion in metal surfaces.
  • Specialty Chemicals : Its unique properties make it suitable for formulating various specialty chemicals used in different industries.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ochal et al. investigated the antibacterial activity of several benzotriazole derivatives, including this compound. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound in treating resistant bacterial infections .

Case Study 2: Anticancer Potential

Research published in the journal Pharmaceuticals explored the cytotoxicity of various benzotriazole derivatives against cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values comparable to established anticancer drugs, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonitrile group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking their catalytic functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzotriazole Derivatives

Alkyl Chain Modifications
  • 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile (CAS: 1437794-89-2):
    The isopropyl group introduces steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to the linear propyl chain.
Functional Group Modifications
  • Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate (CAS: 1820686-19-8): Replacing the cyano group with an ethyl ester (C₁₂H₁₄BrN₃O₂, molar mass: 312.16 g/mol) alters electronic properties, making the compound less electrophilic but more hydrolytically labile.

Heterocyclic Core Variations

  • 5-Bromo-1-propyl-1H-pyrazole (CAS: 1427021-01-9):
    The pyrazole core (C₆H₁₀BrN₂, 95% purity) lacks the third nitrogen atom present in benzotriazole, reducing hydrogen-bonding capacity and aromatic stabilization.
  • 2-Bromo-5-propyl-1,3,4-thiadiazole (CAS: 1343023-33-5):
    The thiadiazole scaffold (C₅H₆BrN₂S, 95% purity) introduces sulfur, which enhances polarizability and may increase metabolic stability compared to benzotriazoles.

Unsubstituted Analog

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (CAS: 1423037-37-9):
    Without the propyl group, this analog (C₇H₃BrN₄, molar mass: 223.03 g/mol) exhibits lower lipophilicity and simpler synthetic routes but reduced steric protection for reactive sites.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Purity Key Features
7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile C₉H₇BrN₄ 267.09 96% Propyl chain, cyano group, high purity
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile C₁₀H₁₀BrN₄ 281.12 95% Increased lipophilicity
5-Bromo-1-propyl-1H-pyrazole C₆H₁₀BrN₂ 203.06 95% Pyrazole core, reduced nitrogen count
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile C₇H₃BrN₄ 223.03 N/A Unsubstituted, lower molar mass

Table 2: Functional Group Impact on Reactivity

Compound Functional Group Key Reactivity Traits
This compound Cyano (-CN) Electrophilic, participates in cycloadditions
Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate Ester (-COOEt) Hydrolyzable, less reactive than cyano
4-Bromo-1H-pyrazole-3-carbonitrile Cyano (-CN) Similar reactivity but in pyrazole framework

Biological Activity

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This compound has gained attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C10H10BrN4. Its structure features a bromine atom and a propyl group attached to the benzotriazole core, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzotriazole ring can form coordination complexes with metal ions, influencing biochemical pathways. Additionally, the cyano group may participate in hydrogen bonding, enhancing the compound's biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus (MRSA)12.5–25 μg/mL
Similar BenzotriazolesEscherichia coli25 μg/mL
Similar BenzotriazolesPseudomonas aeruginosa22 mm inhibition zone

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of benzotriazole derivatives have also been explored. In vitro studies have indicated that several derivatives exhibit cytotoxic effects on cancer cell lines:

CompoundCancer Cell LineIC50 (µg/mL)
This compoundMCF-7 (breast cancer)8.1
Similar BenzotriazolesHeLa (cervical cancer)12.8

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Case Studies

In one notable study, researchers synthesized various benzotriazole derivatives and tested their biological activities against Trypanosoma cruzi, the causative agent of Chagas disease. The results showed that certain derivatives had a dose-dependent inhibitory effect on epimastigote forms of the parasite:

Concentration (μg/mL)Inhibition (%)
2550
5064

This study highlights the potential of benzotriazole derivatives in treating parasitic infections .

Q & A

Q. Table 1: Comparative Analysis of Purification Techniques

TechniquePurity AchievedKey LimitationsReferences
Column Chromatography90–95%Time-intensive, solvent waste
Recrystallization>97%Limited to thermally stable compounds
Preparative HPLC>99%High cost, scalability issues

Q. Table 2: Computational Tools for Reactivity Prediction

ToolApplicationAdvantagesLimitations
GRRMReaction path searchHigh accuracy for small systemsComputationally expensive
COSMO-RSSolvent effect modelingBroad solvent databaseRequires empirical input
TD-DFTPhotochemical property predictionCorrelates structure-activityUnderestimates charge transfer

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